2-Chloro-2'-nitrodiphenylamine

Process chemistry Cost-efficient synthesis Fluorine-free route

Pharmaceutical QC laboratories supporting ANDA/DMF submissions for generic clofazimine require the authenticated Impurity 16 reference standard (CAS 74002-26-9) for ICH Q3A/Q3B-compliant impurity profiling-no structural analog can substitute due to regulatory retention-time matching requirements. • ≥95% HPLC purity with full characterization data (COA, MS, NMR, HPLC chromatogram) • LogP 4.588 ensures adequate RP-HPLC retention for resolution from clofazimine API • Fluorine-free synthesis route (CN-116891412-A) provides supply chain cost advantage for multi-kg orders • 114°C melting point facilitates recrystallization without thermal degradation risk

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
Cat. No. B8721404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2'-nitrodiphenylamine
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=CC=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H
InChIKeyCJQALZGBECBANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2'-nitrodiphenylamine Overview


2-Chloro-2'-nitrodiphenylamine (C₁₂H₉ClN₂O₂, MW 248.66 g/mol, CAS 74002-26-9) is a dual-ortho-substituted nitrodiphenylamine derivative bearing a chlorine at the 2'-position and a nitro group at the 2-position on opposite aromatic rings . It belongs to the broader class of nitrodiphenylamines, which serve as intermediates for dyes, rubber antidegradants, pharmaceutical impurities, and energetic material stabilizers [1]. Its defining structural feature—the simultaneous presence of an ortho-nitro group capable of intramolecular hydrogen bonding with the bridging NH and an ortho-chloro substituent introducing steric congestion—generates a distinct conformational and physicochemical profile that differentiates it from mono-substituted or para-substituted analogs. The compound is commercially supplied at ≥95% purity and has been identified as Clofazimine Impurity 16, establishing a specific niche in pharmaceutical reference standard procurement .

Why 2-Chloro-2'-nitrodiphenylamine Is Irreplaceable


The precise regiochemistry of substituents on the diphenylamine scaffold governs melting point, lipophilicity, conformational dynamics, and intermolecular interactions in ways that render simple analog substitution invalid for procurement decisions. The ortho-nitro group engages in intramolecular hydrogen bonding with the bridging NH proton, locking the molecule into a non-planar skew conformation that affects solubility, chromatographic retention, and crystal packing [1]. The additional ortho-chloro substituent on the opposing ring introduces steric hindrance that further restricts rotational freedom about the N-aryl bonds—a feature absent in 2-nitrodiphenylamine (which lacks the chloro group) and 4-chloro-2'-nitrodiphenylamine (where para-chloro substitution does not generate the same steric environment) [1]. These conformational differences translate into measurable divergence in melting point (~40°C higher than 2-nitrodiphenylamine, ~30°C lower than 4-chloro-2'-nitrodiphenylamine) and lipophilicity (~0.7–1.2 LogP units above the non-chlorinated analog), directly impacting purification strategy, formulation compatibility, and analytical method specificity. A procurement choice based solely on the nitrodiphenylamine core without accounting for the ortho-chloro/ortho-nitro substitution pattern will yield a compound with fundamentally different solid-state and solution-phase behavior [2].

2-Chloro-2'-nitrodiphenylamine Differentiation Evidence


Fluorine-Free Synthesis Cost Advantage

The patented synthesis method (CN-116891412-A) produces 2-chloro-2'-nitrodiphenylamine via direct condensation of o-chloroaniline with o-nitrochlorobenzene at 140°C in toluene, explicitly replacing the prior art route that required 2-nitrofluorobenzene as the electrophilic partner [1]. The patent asserts that avoiding fluorine-containing compounds 'greatly reduces synthesis cost' and that the process is 'more suitable for industrial production' [1]. While the patent does not quantify the exact yield, the comparison against a fluoroaromatic-based route represents a direct head-to-head process economics differentiation: o-nitrochlorobenzene is substantially less expensive and more readily available at industrial scale than 2-nitrofluorobenzene [1]. The reaction is conducted under nitrogen in a high-pressure kettle with crystallization upon cooling, offering operational simplicity relative to copper-catalyzed Ullmann alternatives that require higher temperatures and catalyst removal steps [2].

Process chemistry Cost-efficient synthesis Fluorine-free route Nitrodiphenylamine intermediates

Melting Point Differentiation Against Analogs

2-Chloro-2'-nitrodiphenylamine exhibits a melting point of 114°C [1], which falls in a distinct intermediate range compared to its closest structural analogs. 2-Nitrodiphenylamine (lacking the chloro substituent) melts at 74–76°C [2], while 4-chloro-2'-nitrodiphenylamine (chloro in para position) melts at 145–148°C [3]. The ~40°C elevation over 2-nitrodiphenylamine reflects the added molecular weight and enhanced crystal lattice energy from the chloro substituent, whereas the ~31–34°C depression relative to 4-chloro-2'-nitrodiphenylamine is attributable to the less efficient crystal packing induced by the ortho-chloro steric effect versus the para-chloro isomer. 4-Nitrodiphenylamine (nitro repositioned to para) melts at 132–135°C [4], confirming that the ortho-nitro/ortho-chloro combination creates a unique thermal signature. This intermediate melting point provides a practical advantage: the compound can be purified via recrystallization at temperatures that avoid thermal degradation risks associated with higher-melting analogs while offering superior solid-handling characteristics compared to the low-melting 2-nitrodiphenylamine.

Solid-state properties Purification strategy Crystallization Thermal analysis

Lipophilicity Gain from Ortho-Chloro Substitution

The computed octanol-water partition coefficient (LogP) for 2-chloro-2'-nitrodiphenylamine is 4.588 , compared to 3.40–3.93 for the non-chlorinated analog 2-nitrodiphenylamine [1]. This LogP elevation of approximately 0.65–1.19 units corresponds to a roughly 4.5–15.5× increase in octanol partitioning, a magnitude consistent with the contribution of an aromatic chlorine atom to molecular lipophilicity (πCl ≈ +0.71 for aromatic substitution). The practical consequence is that 2-chloro-2'-nitrodiphenylamine will exhibit substantially longer reversed-phase HPLC retention times, lower aqueous solubility, and enhanced membrane permeability relative to 2-nitrodiphenylamine. For applications requiring specific chromatographic separation—such as impurity profiling in clofazimine analysis—this LogP shift provides a measurable retention time window that facilitates resolution from co-eluting non-chlorinated species.

Lipophilicity LogP Partition coefficient ADME prediction Chromatographic retention

Identity as Clofazimine Impurity 16

2-Chloro-2'-nitrodiphenylamine is explicitly cataloged and supplied as 'Clofazimine Impurity 16' (CAS 74002-26-9, purity ≥95% by HPLC) by pharmaceutical impurity reference standard manufacturers . Clofazimine is a WHO essential medicine used in multidrug therapy for leprosy (Hansen's disease) and multidrug-resistant tuberculosis, and its impurity profile is subject to pharmacopeial scrutiny and regulatory submission requirements (ANDA/DMF) [1]. The compound's identity as a specific process-related or degradation impurity of clofazimine means that it is required as a characterized reference standard for analytical method validation, system suitability testing, and batch release testing in both originator and generic pharmaceutical manufacturing. This application is compound-specific and cannot be fulfilled by 2-nitrodiphenylamine, 4-nitrodiphenylamine, or 4-chloro-2'-nitrodiphenylamine, which are not recognized as clofazimine impurities. The availability of this compound as a certified reference material with full characterization data (COA, HPLC, NMR, MS) directly enables compliance with ICH Q3A/Q3B impurity guidelines [1].

Pharmaceutical impurity Clofazimine Reference standard Quality control ANDA submission

Ortho-Nitro Hydrogen Bonding Conformational Lock

Proton magnetic resonance studies of ortho-nitrodiphenylamines demonstrate that the 2-nitro group forms a persistent intramolecular hydrogen bond with the bridging NH proton, evidenced by long-range coupling between the NH and the 5-proton of the nitrophenyl ring in non-polar solvents [1]. This hydrogen bond enforces a non-planar skew conformation in solution, in contrast to para-nitrodiphenylamines where no such intramolecular interaction exists [1]. For 2-chloro-2'-nitrodiphenylamine, the additional ortho-chloro substituent on the opposing ring further restricts rotational freedom about the N-aryl bond, potentially giving rise to atropisomerism—a property systematically studied in ortho-substituted diarylamines where the degree of steric hindrance determines the barrier to conformational interconversion [2]. This dual conformational constraint (H-bond on one ring, steric hindrance on the other) is unique to the 2-chloro-2'-nitro substitution pattern and is not replicated in 2-nitrodiphenylamine (steric hindrance absent), 4-chloro-2'-nitrodiphenylamine (para-chloro does not create ortho steric effects), or 4-nitrodiphenylamine (no intramolecular H-bond).

Conformational analysis Intramolecular hydrogen bonding Atropisomerism NMR spectroscopy

Density and Boiling Point Across Isomers

2-Chloro-2'-nitrodiphenylamine has a predicted density of 1.387 ± 0.06 g/cm³ and a predicted boiling point of 357.6 ± 27.0°C [1]. These values position the compound between the lighter non-chlorinated 2-nitrodiphenylamine (density 1.36 g/cm³, bp 346°C) [2] and the para-chloro isomer 4-chloro-2'-nitrodiphenylamine (density 1.387 g/cm³, bp 377.2°C) [3]. Notably, while 2-chloro-2'-nitrodiphenylamine and 4-chloro-2'-nitrodiphenylamine share nearly identical densities, their boiling points differ by approximately 20°C—the para-chloro isomer boils higher—providing a physical basis for separation by distillation if mixed isomers are present. The density of 1.387 g/cm³ for the target compound represents a ~2% increase over 2-nitrodiphenylamine (1.36 g/cm³), attributable to the mass contribution of the chlorine atom partially offset by the less efficient crystal packing induced by the ortho steric effect.

Density Boiling point Physical properties Material handling Distillation

2-Chloro-2'-nitrodiphenylamine Applications


Pharmaceutical QC: Clofazimine Impurity Standard

2-Chloro-2'-nitrodiphenylamine is the authenticated reference material for Clofazimine Impurity 16 (CAS 74002-26-9), essential for HPLC method validation, system suitability testing, and impurity limit quantitation in clofazimine drug substance and drug product analysis . Pharmaceutical QC laboratories supporting ANDA/DMF submissions for generic clofazimine formulations must source this specific compound—no structural analog can substitute, as regulatory agencies require impurity identification by retention time matching against the authentic standard . The compound's LogP of 4.588 ensures adequate reversed-phase chromatographic retention for resolution from the clofazimine API peak and other related impurities. Procurement of the ≥95% HPLC-purity reference standard from certified vendors, accompanied by full characterization data (COA, MS, NMR, HPLC chromatogram), is a prerequisite for ICH Q3A/Q3B-compliant impurity profiling .

Fluorine-Free Dye and Pigment Intermediate

The patented synthesis method (CN-116891412-A) enables industrial production of 2-chloro-2'-nitrodiphenylamine using o-chloroaniline and o-nitrochlorobenzene, avoiding expensive fluorinated starting materials [1]. This route is directly relevant for dye manufacturers synthesizing nitrodiphenylamine-based disperse dyes, where the ortho-nitro/ortho-chloro substitution pattern produces specific yellow to orange-red shades with characteristic lightfastness properties [1]. The compound's intermediate melting point of 114°C [2] facilitates purification by recrystallization without the thermal degradation risks associated with higher-melting analogs, while its density of 1.387 g/cm³ [2] enables straightforward material handling and formulation. For procurement decisions involving multi-kilogram quantities, the fluorine-free synthesis route provides a supply chain cost advantage over routes dependent on fluoroaromatic precursors [1].

Probe for Atropisomerism and H-Bonding

The dual ortho-substitution pattern (2-NO₂, 2'-Cl) makes 2-chloro-2'-nitrodiphenylamine a valuable model compound for studying atropisomerism in diarylamines [3]. The ortho-nitro group forms an intramolecular hydrogen bond with the NH proton, as established by ¹H NMR long-range coupling studies in ortho-nitrodiphenylamines [4], while the ortho-chloro substituent on the opposite ring introduces steric hindrance that may elevate the rotational barrier about the N-aryl bond. This combination makes the compound suitable for variable-temperature NMR experiments and computational conformational analysis, where it can serve as a test case for quantifying the relative contributions of hydrogen bonding and steric effects to conformational stability [3][4]. Procurement of this specific regioisomer—rather than 4-chloro-2'-nitrodiphenylamine or 2-nitrodiphenylamine—is essential because only the 2'-chloro/2-nitro pattern provides both conformational constraints simultaneously [4].

Precursor via Selective Nitro Reduction

The ortho-nitro group of 2-chloro-2'-nitrodiphenylamine can be selectively reduced to the corresponding amine (2-amino-2'-chlorodiphenylamine) using catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents while preserving the chloro substituent [5]. The resulting ortho-diamine is a versatile building block for fused heterocyclic systems (benzimidazoles, phenazines, benzodiazepines) of pharmaceutical relevance. The regiochemical integrity conferred by the ortho-nitro/ortho-chloro pattern—with the chlorine atom providing a secondary handle for cross-coupling reactions—offers synthetic versatility not available from 2-nitrodiphenylamine (lacks the chloro functional group) or 4-chloro-2'-nitrodiphenylamine (altered electronic and steric environment). The predicted boiling point of 357.6°C [2] is compatible with a range of high-temperature transformations, while the LogP of 4.588 informs solvent selection for extraction and chromatographic purification of reduction products.

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